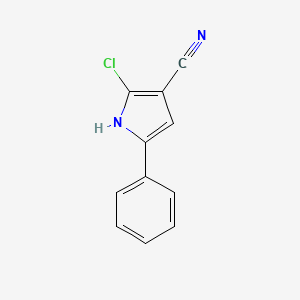

2-chloro-5-phenyl-1H-pyrrole-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-chloro-5-phenyl-1H-pyrrole-3-carbonitrile” is a chemical compound with the molecular formula C11H7ClN2 . It is a yellow to brown solid at room temperature .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For instance, 2-fluoro acetophenone can be reacted with a bromination reagent to obtain 2-fluoro-alpha-bromoacetophenone. This intermediate can then be reacted with malononitrile to obtain 2-[2-(2-fluorophenyl)-2-carbonyl] malononitrile. This compound can then be cyclized in a hydrogen chloride-ethyl acetate solution to obtain 2-chloro-5-(2-fluorophenyl)-1H-pyrrole-3-nitrile. Finally, catalytic dechlorination and hydrogenation reduction can be carried out to obtain the final product .

Molecular Structure Analysis

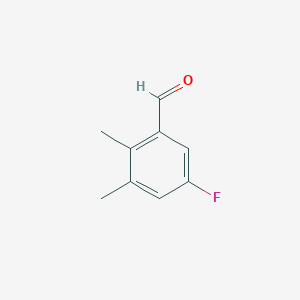

The molecular structure of “this compound” consists of a pyrrole ring substituted with a phenyl group at the 5-position, a chlorine atom at the 2-position, and a carbonitrile group at the 3-position . The InChI code for this compound is 1S/C11H7ClN2/c12-11-9(7-13)6-10(14-11)8-4-2-1-3-5-8/h1-6,14H .

Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 202.64 g/mol . It has a computed XLogP3-AA value of 3.1, indicating its lipophilicity . It has one hydrogen bond donor and one hydrogen bond acceptor . Its exact mass and monoisotopic mass are both 202.0297759 g/mol . It has a topological polar surface area of 39.6 Ų .

Scientific Research Applications

2-chloro-5-phenyl-1H-pyrrole-3-carbonitrile has been studied for its potential applications in a variety of scientific research areas. It has been used as a fluorescent probe in the study of biological systems and as a reagent in organic synthesis. It has also been studied for its potential applications in drug discovery and development.

Mechanism of Action

2-chloro-5-phenyl-1H-pyrrole-3-carbonitrile has been studied for its potential mechanism of action in biological systems. It has been proposed that this compound may act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. It has also been suggested that this compound may act as an agonist of certain G-protein coupled receptors, which are involved in signal transduction pathways in cells.

Biochemical and Physiological Effects

This compound has been studied for its potential biochemical and physiological effects. It has been proposed that this compound may act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. It has also been suggested that this compound may act as an agonist of certain G-protein coupled receptors, which are involved in signal transduction pathways in cells.

Advantages and Limitations for Lab Experiments

2-chloro-5-phenyl-1H-pyrrole-3-carbonitrile has several advantages for laboratory experiments. It is a relatively inexpensive compound and is easy to synthesize. It also has a relatively low toxicity and is stable in aqueous solutions. However, this compound also has some limitations for laboratory experiments. It has a relatively low solubility in water and is not very soluble in organic solvents.

Future Directions

2-chloro-5-phenyl-1H-pyrrole-3-carbonitrile has a wide range of potential applications in scientific research. It has been studied for its potential applications in drug discovery and development, as well as its potential biochemical and physiological effects. Future research could focus on the development of new synthesis methods for this compound and the study of its potential applications in various biological systems. Additionally, further research could explore the potential therapeutic applications of this compound, such as its potential use as an anti-cancer agent. Finally, research could also focus on the development of new methods for the detection and quantification of this compound in biological systems.

Synthesis Methods

2-chloro-5-phenyl-1H-pyrrole-3-carbonitrile can be synthesized from 2-chloro-5-phenylpyrrole (C5PP) and carbonitrile (CN). The synthesis method involves a two-step reaction involving the addition of CN to C5PP in an aqueous solution. The first step involves the addition of CN to C5PP to form this compound. The second step involves the hydrolysis of this compound to form C5PP and CN. The reaction is typically conducted in a basic medium to facilitate the hydrolysis of this compound.

Properties

IUPAC Name |

2-chloro-5-phenyl-1H-pyrrole-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2/c12-11-9(7-13)6-10(14-11)8-4-2-1-3-5-8/h1-6,14H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMEMWGQBJAUGHN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(N2)Cl)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2385011.png)

![2-(4-Ethoxyphenyl)-1-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2385012.png)

![Allyl 2,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride](/img/structure/B2385020.png)

![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2385021.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(4-(quinoxalin-2-yloxy)piperidin-1-yl)ethanone](/img/structure/B2385023.png)

![tert-Butyl 3-oxo-7-azaspiro[4.5]dec-1-ene-7-carboxylate](/img/structure/B2385024.png)

![N-(6-(methylthio)benzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2385030.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-((3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2385031.png)

![N-(4-methoxyphenethyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2385034.png)